molecular formula C14H12FNO3 B6368604 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1111102-88-5

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95%

Cat. No. B6368604
CAS RN: 1111102-88-5
M. Wt: 261.25 g/mol
InChI Key: PFVHHQAJFZHTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine, 95% (5-ECF-2-HOP), also known as 5-Fluoro-2-hydroxy-4-ethoxycarbonylpyridine, is a synthetic organic compound that has a wide range of applications in scientific research. It is a white, odorless powder that is soluble in water and has a molecular weight of 212.19 g/mol. The compound has been studied extensively in recent years, and its unique properties have made it a valuable tool in laboratory experiments.

Scientific Research Applications

5-ECF-2-HOP has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as 4-ethoxycarbonyl-3-fluorophenylacetic acid. It is also used in the preparation of various pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. In addition, it is used in the synthesis of various other compounds, such as 5-fluoro-2-hydroxy-4-ethoxycarbonyl-2-methylpyridine. Finally, it has been used in the synthesis of various fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-ECF-2-HOP is not fully understood. It is believed that the compound binds to certain proteins in the body and modulates their activity. It is also believed to have antioxidant and anti-inflammatory properties, which may explain its therapeutic effects. Furthermore, it is believed to be involved in the regulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
5-ECF-2-HOP has been studied extensively for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may explain its therapeutic effects. In addition, it has been shown to have anti-cancer and anti-microbial effects. Furthermore, it has been shown to modulate the activity of certain proteins and to regulate gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 5-ECF-2-HOP in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound and is widely available. Secondly, it is easy to synthesize and has a high purity level. Thirdly, it is relatively stable and can be stored for long periods of time. Finally, it has a wide range of applications in scientific research.
However, there are also some limitations to the use of 5-ECF-2-HOP in laboratory experiments. Firstly, it is not very soluble in organic solvents, which can limit its use in some experiments. Secondly, it is not very stable in acidic conditions, which can limit its use in some experiments. Finally, it can be toxic if ingested, so proper safety precautions must be taken when handling it.

Future Directions

The use of 5-ECF-2-HOP in scientific research is expected to continue to grow in the future. Potential future directions include further research into its antioxidant and anti-inflammatory properties, its effects on gene expression and cell signaling pathways, and its potential applications in the pharmaceutical industry. Additionally, further research into its synthesis and purification methods may lead to improved methods for producing the compound. Finally, further research into its potential toxicity and safety concerns should be conducted to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 5-ECF-2-HOP is a fairly straightforward procedure. It is typically synthesized from the reaction of 4-ethoxycarbonyl-3-fluorophenylacetic acid with 2-hydroxypyridine in aqueous solution. This reaction is carried out at a temperature of 80-90°C for several hours. After the reaction is complete, the product is isolated by filtration and then recrystallized from aqueous ethanol. The resulting product is a white, odorless powder that is 95% pure.

properties

IUPAC Name

ethyl 2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-2-19-14(18)11-5-3-9(7-12(11)15)10-4-6-13(17)16-8-10/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVHHQAJFZHTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683177
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111102-88-5
Record name Ethyl 2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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